molecular formula C5H10N2O3 B1584205 Ethyl 3-hydrazino-3-oxopropionate CAS No. 30866-24-1

Ethyl 3-hydrazino-3-oxopropionate

Cat. No. B1584205
CAS RN: 30866-24-1
M. Wt: 146.14 g/mol
InChI Key: HCPOCMMGKBZWSJ-UHFFFAOYSA-N
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Description

Ethyl 3-hydrazino-3-oxopropionate (EHOP) is a naturally occurring compound found in a variety of plants and animals. It is a derivative of the amino acid hydrazine and is commonly used in the synthesis of pharmaceuticals, dyes, and other organic compounds. EHOP is an important intermediate in the synthesis of numerous compounds and is used in various scientific and industrial applications.

Scientific Research Applications

1. Synthesis of α-Hetero-β-Hydrazino Acrylates and 1,2-Dihydropyrazol-3-ones

Ethyl 3-dimethylamino acrylates have been utilized as starting materials for the solvent-free synthesis of new ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones. These compounds are produced in good yields via transamination and aza-annulation reactions under microwave irradiations, highlighting the role of ethyl 3-hydrazino-3-oxopropionate in eco-friendly chemical synthesis processes (Meddad et al., 2001).

2. Formation of Complex Pyrrole–Pyrazole Systems

Ethyl 3-hydrazino-3-oxopropionate is pivotal in the formation of complex pyrrole–pyrazole systems. It undergoes reactions with a variety of hydrazines leading to hydrazone derivatives, which further react with other compounds to form 1-aminopyrrole rings and hydrazonic 1,4-adducts. These reactions are significant in the synthesis of NH CO CH-bridged pyrrole–pyrazole systems, showcasing the compound's regioselective role in synthesizing complex heterocyclic systems (Attanasi et al., 2001).

3. Anticancer Potential

In the realm of medicinal chemistry, ethyl 3-hydrazinyl-3-oxopropanoate has been used to synthesize compounds with significant activity against HT-29 colon cancer cell lines and leukemia K562 cell lines. This highlights its potential application in developing anticancer drugs, with some derivatives showing strong inhibitory effects on colon cancer stem cells (Abdel‐Aziz et al., 2013).

4. Synthesis of Azoles

The compound has been employed in the synthesis of various azoles, including derivatives like 1-(3,5-dimethyl-1H-1-pyrazolyl)-3-[3-(3,5-dimethyl-1H-1-pyrazolyl)-3-oxopropylanilino]-1-propanone. These azoles have potential applications in pharmaceuticals and organic chemistry, showcasing the versatility of ethyl 3-hydrazino-3-oxopropionate in heterocyclic chemistry (Tumosienė & Beresnevicius, 2007).

5. Nonlinear Optical Properties

Ethyl 3-hydrazino-3-oxopropionate derivatives have been studied for their third-order nonlinear optical properties. These properties are crucial for applications in photonic devices, with potential uses in optical limiting and other photonics applications. The nonlinear absorption in materials, attributed to reverse saturable absorption, shows the promise of these compounds in advanced optical technologies (Nair et al., 2022).

properties

IUPAC Name

ethyl 3-hydrazinyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-2-10-5(9)3-4(8)7-6/h2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPOCMMGKBZWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291386
Record name Ethyl 3-hydrazino-3-oxopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydrazino-3-oxopropionate

CAS RN

30866-24-1
Record name 30866-24-1
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Record name Ethyl 3-hydrazino-3-oxopropionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydrazino-3-oxopropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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